(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
説明
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It serves as a critical intermediate in synthesizing finafloxacin hydrochloride, a fluoroquinolone antibiotic with enhanced activity in acidic environments (pH 5–6), making it effective against infections in the urinary tract and skin . Its zwitterionic structure and stereospecific configuration (4aS,7aS) are pivotal for its pharmacological role .
特性
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZTIYZNFUATK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@@H]2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567792 | |
| Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209401-69-4 | |
| Record name | (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| (a) | Condensing agent (e.g., anhydride) | Formation of protected amine intermediate | Protects amine functionality |
| (b) | Controlled reaction to form bicyclic dione | Intermediate formation for ring closure | Two-stage process for selectivity |
| (c1) | Inert solvent (toluene), 70–100 °C | Cyclization and ring closure | Temperature critical for stereoselectivity |
| (c2) | Strong acid (HCl), reflux 4–10 hours | Deprotection and rearrangement | Ensures completion of ring formation |
| (c3) | Reducing agent (LiAlH4) | Reduction to bicyclic amine | Final step to obtain target compound |
Stereochemical Control and Optical Purity
The stereoselective synthesis routes emphasize the control of stereochemistry at the 4a and 7a positions of the bicyclic system. The use of protective groups and carefully controlled reaction conditions (temperature, solvent, acid strength) allows for the selective formation of the (4aS,7aS) isomer with optical purity exceeding 99%. This high stereochemical fidelity is essential for the compound’s biological activity and further synthetic applications.
Comparative Analysis of Preparation Routes
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of α-amino ketones with diazo pyruvates | Mild conditions, direct cyclization | Simplicity, moderate stereoselectivity | May require optimization for purity |
| Multi-step stereoselective synthesis via protected intermediates | Multi-stage, uses protecting groups | High optical purity (>99%), scalable | More complex, longer synthesis time |
| Reduction with LiAlH4 | Efficient reduction step | High yield of bicyclic amine | Requires careful handling of reagents |
Research Findings and Practical Applications
- The stereoselective synthesis method described in patent US8680276B2 provides a practical and efficient route to (4aS,7aS)-octahydropyrrolo[3,4-b]oxazine and related compounds with excellent stereochemical control.
- The compound’s preparation is critical for its use as a building block in medicinal chemistry, where its stereochemistry influences biological activity such as enzyme inhibition and receptor modulation.
- The synthetic methods allow for the production of sufficient quantities for research and industrial applications, including drug development and fine chemical synthesis.
Summary Table of Key Preparation Data
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results that suggest its potential as a therapeutic agent in treating infections caused by resistant pathogens. The compound's mechanism of action likely involves interference with bacterial enzyme functions, thus inhibiting their growth.
Anticancer Activity
Studies have explored the use of derivatives of this compound in cancer treatment. These derivatives have shown cytotoxic effects against several cancer cell lines, indicating their potential as candidates for drug development aimed at oncology . The ability of these compounds to modulate key signaling pathways involved in cancer proliferation is a focal point of ongoing research.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Preliminary findings suggest that it may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Synthetic Chemistry Applications
Building Block for Drug Synthesis
this compound serves as an important scaffold in the synthesis of various biologically active molecules. Its unique fused ring system allows for the development of new compounds with enhanced pharmacological properties. Researchers have utilized this compound to create analogs that target specific biological processes .
Reactions and Modifications
The compound can undergo various chemical modifications to enhance its biological activity or tailor it for specific applications. For example, intramolecular azomethine ylide cycloaddition reactions have been employed to synthesize novel derivatives with improved efficacy against targeted diseases . These synthetic pathways are crucial for advancing the compound's applicability in medicinal chemistry.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains | Potential use in developing new antibiotics |
| Anticancer Properties | Induced cytotoxicity in various cancer cell lines | Candidates for new cancer therapies |
| Neuroprotective Effects | Reduced neuroinflammation and promoted neuronal survival | Possible treatments for neurodegenerative disorders |
作用機序
The mechanism of action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations
Methyl-Substituted Derivatives
- However, boiling point data are unavailable, suggesting challenges in purification . Application: Used in pharmaceutical research; requires storage at 2–8°C due to sensitivity .
- 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine Dihydrochloride Formula: C₇H₁₆Cl₂N₂O; MW: 219.12 g/mol Key Differences: The hydrochloride salt improves aqueous solubility, facilitating formulation for intravenous use .
Benzyl-Substituted Derivatives
- (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine
- Formula : C₁₃H₁₈N₂O; MW : 218.3 g/mol
- Key Differences : The benzyl group significantly enhances lipophilicity (LogP data pending), which may improve blood-brain barrier penetration but reduce solubility .
- Application : Explored in CNS-targeted drug discovery due to structural similarity to neuroactive compounds .
Stereochemical Variations
(4aR,7aS)-rel-6-Boc-Octahydropyrrolo[3,4-b][1,4]oxazine
(4aR,7aR)-6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine
Pharmacological Analogues
Moxifloxacin Intermediate
Pyrimido[5,4-b][1,4]oxazine Derivatives
Comparative Data Table
生物活性
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound notable for its unique stereochemistry and incorporation of both nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 128.17 g/mol. Its structure features a fused pyrrolidine and oxazine ring system that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for disease processes. For instance, derivatives of this compound have been studied as potential inhibitors for enzymes linked to Alzheimer's disease and cancer progression .
- Receptor Binding : Its structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects .
Antibacterial Properties
Research indicates that this compound exhibits antibacterial properties. Heterocycles similar to this compound are known for influencing the pharmacokinetic and toxicological profiles of drugs. The presence of heteroatoms in its structure enhances interactions with bacterial targets.
Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibitory potential of this compound:
- Alzheimer's Disease : Derivatives have shown promise in inhibiting human acetylcholinesterase, an enzyme linked to the pathophysiology of Alzheimer's disease. Virtual screening has demonstrated binding affinities that suggest potential therapeutic applications in preventing amyloid peptide aggregation .
- Cancer Research : The compound has been explored for its ability to inhibit specific enzymes that contribute to tumor growth and metastasis. Studies indicate that modifications to the basic structure can enhance potency against cancer-related targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound compared to other compounds with similar structures, the following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine | Similar bicyclic structure | Different stereochemistry may influence activity |
| Pyrrolidine | Five-membered ring with nitrogen | Simpler structure; less complex reactivity |
| Tetrazole | Five-membered ring with four nitrogens | Higher polarity; different pharmacological properties |
| 1H-pyrrole | Five-membered ring with one nitrogen | Less saturated; distinct reactivity patterns |
The specific stereochemistry and dual heteroatom presence in this compound likely enhance its biological efficacy compared to these similar compounds.
Case Studies
Recent investigations have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study demonstrated that derivatives of this compound significantly inhibited the growth of cancer cell lines by targeting specific metabolic pathways involved in cell proliferation.
- Case Study 2 : Research on its antibacterial properties showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine in laboratory settings?
- Methodological Answer :
- Exposure Controls : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms to avoid inhalation .
- Hygiene Measures : Wash hands thoroughly after handling. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste .
- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong acids/bases) to prevent decomposition .
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer :
- Literature Review : Start with databases like Reaxys or SciFinder to identify analogous pyrrolo-oxazine syntheses. For example, adapt procedures for refluxing heterocyclic intermediates in xylene with chloranil as an oxidizing agent .
- Optimization : Use HPLC or TLC to monitor reaction progress. Purify via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Validation : Confirm structure via (e.g., characteristic pyrrolidine proton signals at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Compare retention times with reference standards .
- Stability Testing : Conduct accelerated degradation studies under varied pH (2–12), temperature (40–60°C), and light exposure. Monitor decomposition by LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Gap Analysis : Note that Safety Data Sheets (SDS) classify acute toxicity (Category 4 for oral/dermal/inhalation) but lack empirical data .
- In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Compare results with structurally similar compounds (e.g., fluoroquinolone intermediates) .
- Computational Modeling : Apply QSAR models to predict toxicity endpoints based on substituent effects (e.g., electron-withdrawing groups on the oxazine ring) .
Q. What experimental strategies can elucidate the compound’s reactivity under non-standard conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to UV light or oxidizing agents (e.g., ) and analyze products via GC-MS. Track radical intermediates using ESR spectroscopy .
- Kinetic Studies : Use differential scanning calorimetry (DSC) to determine thermal decomposition kinetics. Calculate activation energy via the Ozawa-Flynn-Wall method .
Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Conceptual Basis : Link synthesis to heterocyclic chemistry theories (e.g., Baldwin’s rules for ring closure) to predict feasible derivatives .
- Structural Modifications : Introduce substituents at the pyrrolidine nitrogen or oxazine oxygen. Use DFT calculations (Gaussian 09) to optimize geometries and predict electronic properties .
- Biological Validation : Screen derivatives for antimicrobial activity against Staphylococcus aureus (MIC assays) and correlate with computed logP values .
Q. What methodologies address discrepancies in ecological impact assessments for this compound?
- Methodological Answer :
- Environmental Testing : Conduct OECD 301B biodegradation tests. If persistence is observed (>60% after 28 days), evaluate bioaccumulation potential via octanol-water partitioning () .
- Tiered Risk Assessment : Use species sensitivity distributions (SSDs) for aquatic organisms (e.g., Daphnia magna) to derive predicted no-effect concentrations (PNECs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
